molecular formula C12H13FOS B13231761 2-[(2-Fluorophenyl)sulfanyl]cyclohexan-1-one

2-[(2-Fluorophenyl)sulfanyl]cyclohexan-1-one

Cat. No.: B13231761
M. Wt: 224.30 g/mol
InChI Key: ANRWWXOLHYDVAT-UHFFFAOYSA-N
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Description

2-[(2-Fluorophenyl)sulfanyl]cyclohexan-1-one is an organic compound with the molecular formula C12H13FOS It is a derivative of cyclohexanone, where a fluorophenyl group is attached to the sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Fluorophenyl)sulfanyl]cyclohexan-1-one typically involves the reaction of cyclohexanone with 2-fluorothiophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Fluorophenyl)sulfanyl]cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetic acid or dichloromethane.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or ether.

    Substitution: Electrophilic reagents such as halogens or nitro groups; reactions are conducted in the presence of catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

2-[(2-Fluorophenyl)sulfanyl]cyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(2-Fluorophenyl)sulfanyl]cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical transformations, which can modulate biological activity. For instance, the presence of the fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby influencing its pharmacological properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Fluorophenyl)sulfanyl]cyclohexan-1-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H13FOS

Molecular Weight

224.30 g/mol

IUPAC Name

2-(2-fluorophenyl)sulfanylcyclohexan-1-one

InChI

InChI=1S/C12H13FOS/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1,3,5,7,12H,2,4,6,8H2

InChI Key

ANRWWXOLHYDVAT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)SC2=CC=CC=C2F

Origin of Product

United States

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